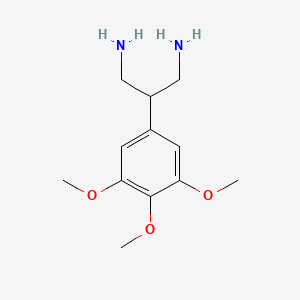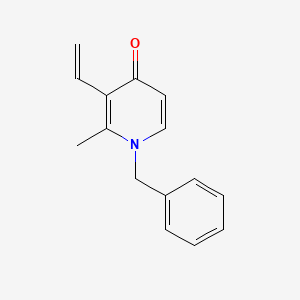
3,3'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is an organosilicon compound characterized by the presence of a disilane core with two phenol groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol typically involves the reaction of 1,1,2,2-Tetramethyldisilane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. The disilane core provides stability and unique electronic properties, which can affect the compound’s overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetramethyldisilane
- 1,2-Dichlorotetramethyldisilane
- 1,1,3,3-Tetramethyldisiloxane
Uniqueness
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is unique due to the presence of both phenol groups and a disilane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
920978-35-4 |
|---|---|
Molecular Formula |
C16H22O2Si2 |
Molecular Weight |
302.51 g/mol |
IUPAC Name |
3-[[(3-hydroxyphenyl)-dimethylsilyl]-dimethylsilyl]phenol |
InChI |
InChI=1S/C16H22O2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12,17-18H,1-4H3 |
InChI Key |
FDHRSTUQNZIWND-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC(=C1)O)[Si](C)(C)C2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)

![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)

![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)

![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)



![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)
